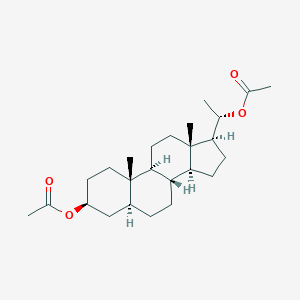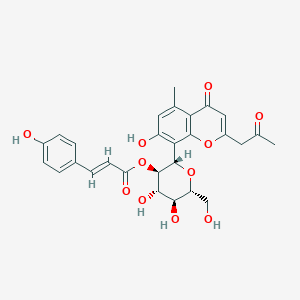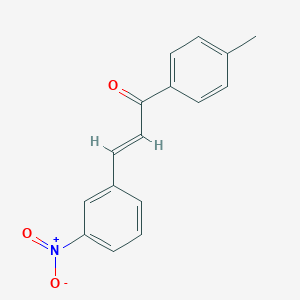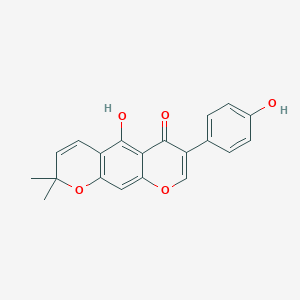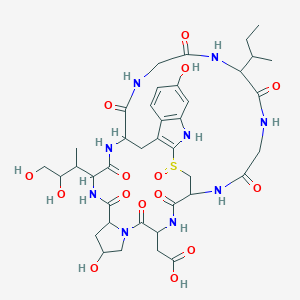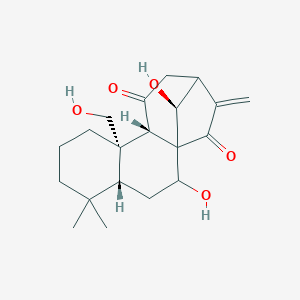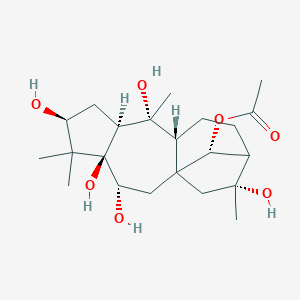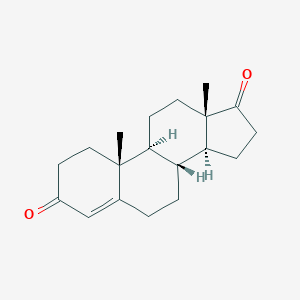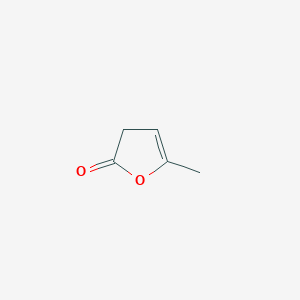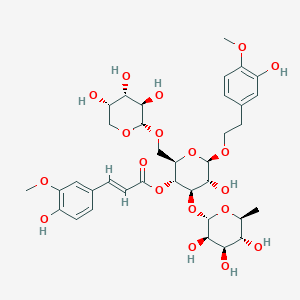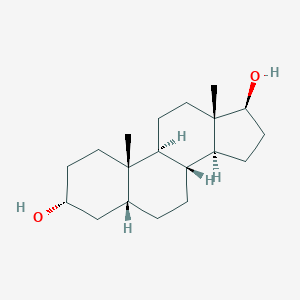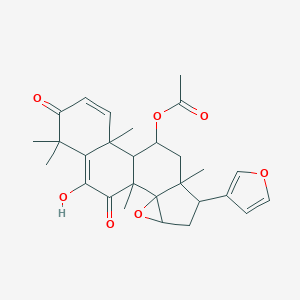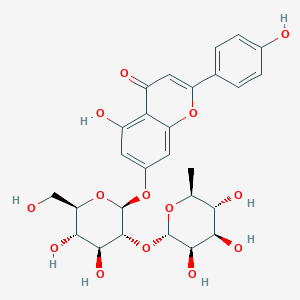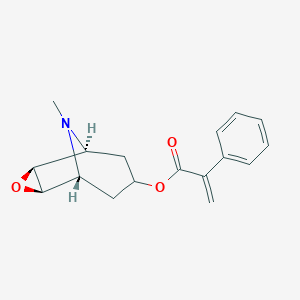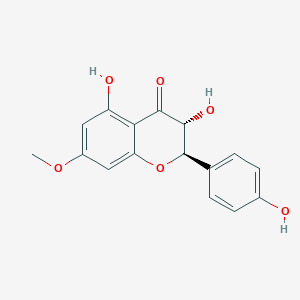
3,4',5-Trihydroxy-7-methoxyflavanone
描述
3,4’,5-Trihydroxy-7-methoxyflavanone, also known as Hesperetin, is an antioxidant flavonoid . It has been shown to induce G1-phase cell cycle arrest, exhibit anti-inflammatory properties, suppress NF-κB activation, reduce cholesterol biosynthesis, inhibit lipid peroxidation, and provide neuroprotection against neuronal oxidative damage .
Molecular Structure Analysis
The molecular formula of 3,4’,5-Trihydroxy-7-methoxyflavanone is C16H14O6 . The InChI Key is AIONOLUJZLIMTK-AWEZNQCLSA-N . The SMILES representation is COC1=CC=C(C=C1O)[C@@H]1CC(=O)C2=C(O)C=C(O)C=C2O1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4’,5-Trihydroxy-7-methoxyflavanone include a molecular weight of 302.28 g/mol . It appears as a white to cream or pale yellow to pale brown powder . It is soluble in water (partly), dilute alkalis, and ethanol (50 mg/ml) . The melting point ranges from 225°C to 236°C .科学研究应用
Antibacterial and Antioxidant Properties
Research on flavanones related to 3,4',5-Trihydroxy-7-methoxyflavanone has demonstrated significant antibacterial and antioxidant activities. For example, compounds structurally similar to 3,4',5-Trihydroxy-7-methoxyflavanone isolated from Erythrina livingstoniana exhibited notable efficacy against various bacterial strains, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and pathogenic strains like Staphylococcus aureus (Bedane et al., 2015). These compounds also displayed weak radical scavenging properties, which is a measure of antioxidant activity.
Structural Characterization and Crystallography
The detailed structural characterization of flavanones like 3,4',5-Trihydroxy-7-methoxyflavanone has been performed using various spectroscopic techniques. For instance, a study on Artemisia sphaerocephala identified and characterized this flavanone, contributing to the understanding of its molecular structure through crystallography (Wang et al., 2014).
Cytotoxic and Anticancer Potential
Flavanones similar to 3,4',5-Trihydroxy-7-methoxyflavanone have shown potential in cytotoxic and anticancer research. For instance, a study on Haplopappus rigidus evaluated the cytotoxicity and antioxidant activities of this flavanone. It demonstrated significant scavenging effect on free radicals and cytotoxicity against human tumor cell lines, indicating its potential as an anticancer agent (Morales et al., 2009).
Allelopathic Interactions and Weed Management
In the context of allelopathy, compounds structurally related to 3,4',5-Trihydroxy-7-methoxyflavanone have been identified in the root exudate of Desmodium uncinatum. These compounds were found to influence the germination of parasitic weeds, suggesting a role in plant-plant interactions and potential applications in weed management (Tsanuo et al., 2003).
安全和危害
3,4’,5-Trihydroxy-7-methoxyflavanone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .
属性
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLGHWHSUZVUFZ-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958962 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aromadendrin 7-methyl ether | |
CAS RN |
37971-69-0 | |
| Record name | Aromadendrin 7-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AROMADENDRIN 7-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3G2R82MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



